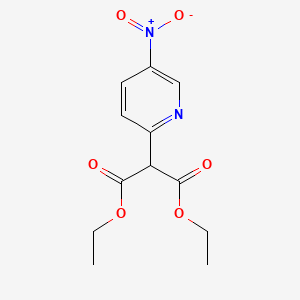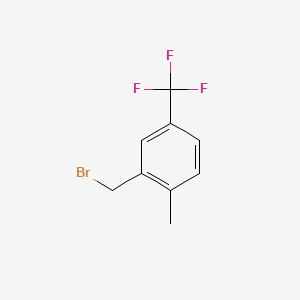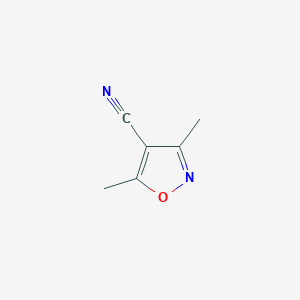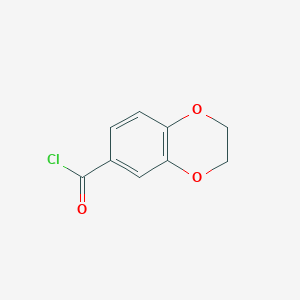
Diethyl 2-(5-nitropyridin-2-yl)malonate
Overview
Description
Diethyl 2-(5-nitropyridin-2-yl)malonate is a chemical compound with the molecular formula C12H14N2O6 . It is a specialty product often used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preparation of diethyl 2-(pyridin-2-yl)malonate involved the use of CuI, 2-iodopyridine, diethyl malonate, picolinic acid, and Cs2CO3 in 1,4-dioxane under an atmosphere of nitrogen .Molecular Structure Analysis
The molecular structure of Diethyl 2-(5-nitropyridin-2-yl)malonate consists of a pyridine ring attached to a malonate group. The pyridine ring carries a nitro group at the 5-position . The InChI code for this compound isInChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)7-4-3-6(5-11-7)12(15)16/h3-5,8H,1-2H3 .
Scientific Research Applications
1. Chemodivergent Synthesis of N-(pyridin-2-yl)amides
- Summary of Application: This research focuses on the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods of Application: The synthesis involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results or Outcomes: The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
2. Synthesis of 5-nitropyridin-2-ylazo Push-Pull Derivatives
- Summary of Application: This research presents a practical method for the synthesis of previously unknown push-pull azochromophores with 5-nitropyridin-2-yl acceptor moiety from 2-amino-5-nitro-1-oxypyridine .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes: The research resulted in the successful synthesis of previously unknown push-pull azochromophores .
1. Upstream Synthesis Route
- Summary of Application: This research focuses on the upstream synthesis route of “Diethyl 2-(5-nitropyridin-2-yl)malonate” from different compounds .
- Methods of Application: The synthesis involves different reaction conditions. For example, crude diethyl (5-nitropyridin-2-yl)malonate was added to boiling 65% nitric acid under stirring. The reaction mixture was refluxed under stirring for 15 hours .
- Results or Outcomes: The research resulted in the successful synthesis of “Diethyl 2-(5-nitropyridin-2-yl)malonate” from different compounds .
2. Downstream Synthetic Route
- Summary of Application: This research presents a practical method for the downstream synthetic route of “Diethyl 2-(5-nitropyridin-2-yl)malonate” to different compounds .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes: The research resulted in the successful synthesis of different compounds from "Diethyl 2-(5-nitropyridin-2-yl)malonate" .
1. Upstream Synthesis Route
- Summary of Application: This research focuses on the upstream synthesis route of “Diethyl 2-(5-nitropyridin-2-yl)malonate” from different compounds .
- Methods of Application: The synthesis involves different reaction conditions. For example, crude diethyl (5-nitropyridin-2-yl)malonate was added to boiling 65% nitric acid under stirring. The reaction mixture was refluxed under stirring for 15 hours .
- Results or Outcomes: The research resulted in the successful synthesis of “Diethyl 2-(5-nitropyridin-2-yl)malonate” from different compounds .
2. Downstream Synthetic Route
- Summary of Application: This research presents a practical method for the downstream synthetic route of “Diethyl 2-(5-nitropyridin-2-yl)malonate” to different compounds .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes: The research resulted in the successful synthesis of different compounds from "Diethyl 2-(5-nitropyridin-2-yl)malonate" .
properties
IUPAC Name |
diethyl 2-(5-nitropyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-3-19-11(15)10(12(16)20-4-2)9-6-5-8(7-13-9)14(17)18/h5-7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPKVECFUKSRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383215 | |
| Record name | Diethyl 2-(5-nitropyridin-2-yl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(5-nitropyridin-2-yl)malonate | |
CAS RN |
60891-70-5 | |
| Record name | Diethyl 2-(5-nitropyridin-2-yl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)



![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)
![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)





![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)